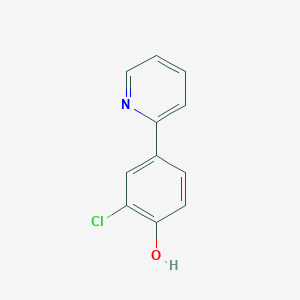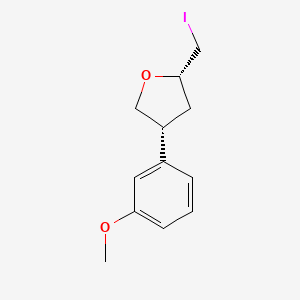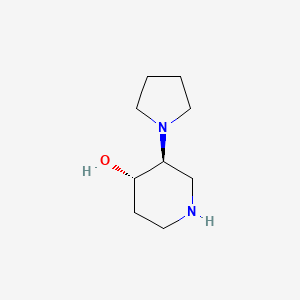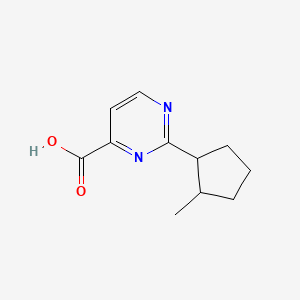
2-(2-Methylcyclopentyl)pyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylcyclopentyl)pyrimidine-4-carboxylic acid is a heterocyclic compound with a pyrimidine ring substituted with a 2-methylcyclopentyl group at the 2-position and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylcyclopentyl)pyrimidine-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a ZnCl₂-catalyzed three-component coupling reaction can be used to synthesize various pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate . Another method involves the use of NH₄I to promote a three-component tandem reaction of ketones, NH₄OAc, and N,N-dimethylformamide dimethyl acetal under metal- and solvent-free conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylcyclopentyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents into the pyrimidine ring.
Scientific Research Applications
2-(2-Methylcyclopentyl)pyrimidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(2-Methylcyclopentyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-Methylcyclopentyl)pyrimidine-4-carboxylic acid include other pyrimidine derivatives, such as:
Thieno[2,3-d]pyrimidine-4-carboxylic acids: These compounds have similar structural features and are studied for their antimicrobial and anticancer activities.
2-(2′-Pyridyl)pyrimidine-4-carboxylic acid: This compound is used as a linker in the synthesis of various bioconjugates and has applications in medicinal chemistry.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 2-methylcyclopentyl group provides steric hindrance and influences the compound’s reactivity and interactions with molecular targets.
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-(2-methylcyclopentyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C11H14N2O2/c1-7-3-2-4-8(7)10-12-6-5-9(13-10)11(14)15/h5-8H,2-4H2,1H3,(H,14,15) |
InChI Key |
MCKRXLYANYZYRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1C2=NC=CC(=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(Bromomethyl)butyl]thiophene](/img/structure/B13214221.png)
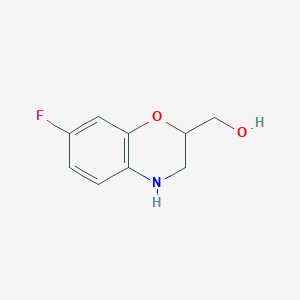
![{6-Oxaspiro[4.5]decan-9-yl}hydrazine](/img/structure/B13214229.png)

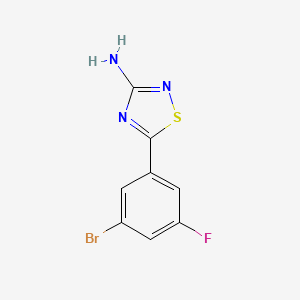
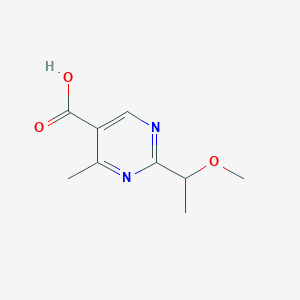
![1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}butan-1-one](/img/structure/B13214264.png)
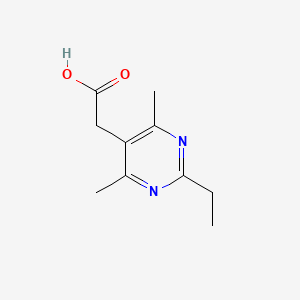
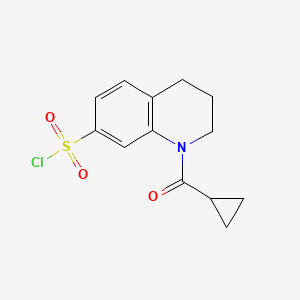
![[(4-Chloro-5,6,7,8-tetrahydroquinazolin-2-YL)methyl]dimethylamine](/img/structure/B13214277.png)
![1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13214291.png)
